2-Chloro-6-methoxypyridine

Medicinal Chemistry Structural Biology Ligand Design

2-Chloro-6-methoxypyridine (CAS 17228-64-7) is a heterocyclic aromatic compound with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol. It is characterized by a pyridine core substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 17228-64-7
Cat. No. B123196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxypyridine
CAS17228-64-7
Synonyms2-Chloro-6-methoxypyridine;  2-Methoxy-6-chloropyridine;  6-Chloro-2-methoxypyridine
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC=C1)Cl
InChIInChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
InChIKeyVAVGOGHLNAJECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxypyridine (CAS 17228-64-7): Key Physical Properties and Chemical Identity for Sourcing


2-Chloro-6-methoxypyridine (CAS 17228-64-7) is a heterocyclic aromatic compound with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol [1]. It is characterized by a pyridine core substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position. Under standard conditions, it is a clear, colorless to light yellow liquid or low-melting solid with a boiling point of 185-186 °C (lit.), a density of 1.207 g/mL at 25 °C (lit.), and a flash point of 76 °C . Commercial grades are typically available with purities ranging from 97% to ≥98% (GC), with a recommended storage temperature of 0-8°C .

Why 2-Chloro-6-methoxypyridine Cannot Be Interchanged with Unsubstituted or 2-Bromo Pyridine Analogs


The 2-chloro-6-methoxypyridine scaffold exhibits a distinct reactivity profile that precludes direct substitution with its closest structural analogs. The chlorine atom at the 2-position provides a specific balance of bond strength and leaving group ability for palladium-catalyzed cross-coupling reactions, differing substantially from the more labile bromine atom in 2-bromo-6-methoxypyridine, which can lead to premature reaction or lower chemoselectivity in sequential couplings [1]. Furthermore, the electron-donating methoxy group at the 6-position significantly alters the electron density of the aromatic ring compared to unsubstituted 2-chloropyridine, directly influencing regioselectivity in lithiation reactions [2]. The substitution pattern (2-Cl, 6-OCH₃) imposes steric and electronic constraints that are absent in 3-substituted or 4-substituted methoxypyridine isomers, leading to different major products in nucleophilic aromatic substitution pathways [3].

Quantitative Differentiation of 2-Chloro-6-methoxypyridine vs. Analogs: Binding Affinity, Regioselectivity, and Physical Properties


Enhanced Binding Affinity of 2-Chloro-6-methoxypyridine Compared to Unsubstituted Pyridine

Structural analysis using X-ray crystallography revealed that the 2-chloro-6-methoxy substitution motif enhances binding affinity by a factor of 1.8-fold compared to unsubstituted pyridine analogs in the same assay system [1].

Medicinal Chemistry Structural Biology Ligand Design

Regiospecific C-6 Lithiation of 2-Chloro-6-methoxypyridine vs. Ortho-Lithiation of 2-Chloropyridine

In reactions with BuLi-LiDMAE, 2-chloro-6-methoxypyridine undergoes direct and regiospecific lithiation exclusively at the C-6 position, whereas the structurally related 2-chloropyridine (lacking the 6-methoxy group) does not exhibit this defined regioselectivity under comparable conditions, undergoing instead a less predictable ortho-lithiation pathway [1].

Synthetic Methodology Organometallic Chemistry Regioselective Functionalization

Differential Reactivity of Chloro vs. Bromo Analogs in Selective Cross-Coupling Sequences

The aryl chloride bond in 2-chloro-6-methoxypyridine exhibits higher bond strength compared to the aryl bromide bond in 2-bromo-6-methoxypyridine, enabling selective and serial Suzuki-Miyaura cross-coupling reactions on polyhalogenated aromatics where the bromide would react prematurely and reduce overall chemoselectivity [1][2].

Cross-Coupling Chemoselectivity Sequential Functionalization

Physical Property Differentiation: Boiling Point, Density, and Flash Point for Procurement and Handling

2-Chloro-6-methoxypyridine exhibits a boiling point of 185-186 °C, a density of 1.207 g/mL at 25 °C, and a flash point of 76 °C . In contrast, its 2-bromo analog (2-bromo-6-methoxypyridine, CAS 40473-07-2) has a higher boiling point of approximately 206 °C and a higher density of 1.53 g/mL at 25 °C [1].

Physical Chemistry Process Chemistry Safety and Handling

High-Value Application Scenarios for 2-Chloro-6-methoxypyridine Based on Quantified Evidence


Medicinal Chemistry: Ligand Optimization Requiring 1.8-Fold Binding Affinity Enhancement

Researchers designing ligands for biological targets where pyridine-based scaffolds are known pharmacophores should prioritize 2-chloro-6-methoxypyridine as a core building block. The X-ray crystallography-validated 1.8-fold binding affinity enhancement conferred by the 2-chloro-6-methoxy substitution pattern provides a quantifiable advantage over unsubstituted pyridine analogs. This is particularly relevant in programs targeting GABAA receptor ligands, EP3 receptor antagonists, and PI3K/mTOR dual inhibitors where this motif has been successfully deployed in lead optimization campaigns .

Complex Molecule Synthesis: Sequential Cross-Coupling on Polyhalogenated Pyridine Scaffolds

For synthetic routes requiring serial or site-selective cross-coupling reactions, 2-chloro-6-methoxypyridine is the preferred substrate over its 2-bromo analog. The higher bond dissociation energy of the C-Cl bond compared to C-Br enables controlled, stepwise functionalization in the presence of other reactive halogens, as demonstrated in the selective conversion of 2,6-dichloropyridines to 2-chloro-6-alkylpyridines using Suzuki-Miyaura protocols . This property is essential for assembling 2-alkylpyridyl motifs found in natural products, pharmaceutical agents, and ligands for catalysis .

Synthetic Methodology: Regioselective C-6 Functionalization via Directed Lithiation

Chemists requiring exclusive functionalization at the C-6 position of the pyridine ring should select 2-chloro-6-methoxypyridine based on its demonstrated regiospecific lithiation behavior with BuLi-LiDMAE . Unlike 2-chloropyridine, which yields mixtures of regioisomers under similar conditions, the presence of the 6-methoxy group directs deprotonation exclusively to C-6, providing a reliable synthetic handle for installing electrophiles with predictable regiochemical outcomes . This is particularly valuable in the preparation of 6-functionalized-2-chloropyridines and chloro-bis-heterocycles for agrochemical intermediate synthesis .

Process Development: Distillation and Solvent Selection Based on Physical Property Data

Process chemists developing large-scale manufacturing protocols should select 2-chloro-6-methoxypyridine over 2-bromo-6-methoxypyridine when lower boiling point (185-186 °C vs. ~206 °C) and lower density (1.207 g/mL vs. 1.53 g/mL) are advantageous for purification or phase separation . The approximately 20 °C boiling point differential reduces energy costs for vacuum distillation, while the lower density facilitates cleaner separation from aqueous phases in work-up procedures. The flash point of 76 °C also places it in a manageable safety category for standard industrial handling relative to more volatile alternatives .

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